Olinciguat is a novel compound classified as a soluble guanylate cyclase stimulator. It is primarily recognized for its role in increasing intracellular levels of cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in various physiological processes, particularly in the cardiovascular system and hematopoiesis. Olinciguat has garnered attention for its potential therapeutic applications, especially in treating sickle cell disease and pulmonary arterial hypertension. In 2018, it received orphan drug status from the United States Food and Drug Administration for its use in treating sickle cell anemia.
Olinciguat belongs to a class of compounds known as soluble guanylate cyclase stimulators, which enhance the production of cGMP in response to nitric oxide. This mechanism is crucial for vasodilation and modulation of inflammatory processes. The compound is structurally related to other sGC stimulators but has been specifically designed to improve pharmacological efficacy and safety profiles in clinical applications.
The synthesis of Olinciguat involves several key steps that include the formation of a pyrazole ring through condensation reactions between appropriate aldehydes and hydrazines, followed by the construction of the pyrimidine moiety. Specific synthetic routes may vary, but they typically involve:
The detailed synthetic pathway can be found in various chemical literature sources, which provide insights into yield optimization and reaction conditions .
Olinciguat's molecular formula is CHNO, with a molecular weight of approximately 298.34 g/mol. The compound features a complex structure that includes:
The three-dimensional conformation of Olinciguat allows it to effectively bind to the active site of soluble guanylate cyclase, enhancing cGMP production upon nitric oxide binding .
Olinciguat undergoes specific chemical reactions that are essential for its function as an sGC stimulator. Key reactions include:
These reactions are crucial for understanding how Olinciguat exerts its therapeutic effects in conditions like sickle cell disease .
Olinciguat's mechanism of action primarily revolves around its ability to stimulate soluble guanylate cyclase, leading to increased cGMP levels within cells. This process involves:
Olinciguat has significant potential applications in several areas:
The ongoing clinical trials further explore its efficacy and safety profiles across different patient populations .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3